Cas no 81090-53-1 (4,4'-Dibromotriphenylamine)

4,4'-Dibromotriphenylamine structure
4,4'-Dibromotriphenylamine structure
Nombre del producto:4,4'-Dibromotriphenylamine
Número CAS:81090-53-1
MF:C18H13Br2N
Megavatios:403.110522985458
MDL:MFCD00060104
CID:707966
PubChem ID:24885520

4,4'-Dibromotriphenylamine Propiedades químicas y físicas

Nombre e identificación

    • 4-Bromo-N-(4-bromophenyl)-N-phenylaniline
    • 4,4'-Dibromotriphenylamine
    • 4,4'-Dibromotriphenylamine (purified by sublimation)
    • 4,4’-Dibromotriphenylamine
    • 4-bromo-N-(4-bromophenyl)-N-phenylBenzenamine
    • Benzenamine,4-bromo-N-(4-bromophenyl)-N-phenyl-
    • Dibromotriphenylamine
    • N,N-Bis(p-bromophenyl)aniline (purified by sublimation)
    • N,N-Bis(p-bromophenyl)aniline
    • N,N-Bis(4-bromophenyl)aniline
    • N,N-Diphenyl-4,4'-dibromoaniline
    • 4,4-Dibromotriphenylamine
    • 4,4'-dibromotriphenylamine;
    • 4,4'-Dibromo-triphenylamine
    • 4,4\\'-Dibromotriphenylamine
    • C18H13Br2N
    • Benzenamine, 4-bromo-N-(4-bromophenyl)-N-phenyl-
    • Bis(4-bromophenyl)phenylamine
    • 4,4 inverted exclamation mark -Dibromotriphenylamine
    • bis(4-bromophenyl)phenylamine;
    • N,N-Bis(p-b
    • 4-Bromo-N-(4-bromophenyl)-N-phenylbenzenamine (ACI)
    • 4,4′-Dibromotriphenylamine
    • Di(4-bromophenyl)aniline
    • N,N-Diphenyl-4,4′-dibromoaniline
    • N-Phenyl-N-(4-bromophenyl)-4-bromobenzeneamine
    • CS-W014463
    • 4,4'-Dibromotriphenylamine, 96%
    • D1910
    • D5603
    • DTXSID50544606
    • 81090-53-1
    • MFCD00060104
    • SB66782
    • 4,4'-Dibromotriphenylamine, 98%
    • 4,4''-Dibromotriphenylamine
    • AS-19017
    • SCHEMBL680815
    • DB-075733
    • KIGVOJUDEQXKII-UHFFFAOYSA-N
    • AKOS015901922
    • SY033977
    • MDL: MFCD00060104
    • Renchi: 1S/C18H13Br2N/c19-14-6-10-17(11-7-14)21(16-4-2-1-3-5-16)18-12-8-15(20)9-13-18/h1-13H
    • Clave inchi: KIGVOJUDEQXKII-UHFFFAOYSA-N
    • Sonrisas: BrC1C=CC(N(C2C=CC(Br)=CC=2)C2C=CC=CC=2)=CC=1

Atributos calculados

  • Calidad precisa: 400.94100
  • Masa isotópica única: 400.94147 g/mol
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 0
  • Recuento de receptores de enlace de hidrógeno: 1
  • Recuento de átomos pesados: 21
  • Cuenta de enlace giratorio: 3
  • Complejidad: 278
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Carga superficial: 0
  • Xlogp3: 7.1
  • Recuento de constructos de variantes mutuas: nothing
  • Peso molecular: 403.1
  • Superficie del Polo topológico: 3.2

Propiedades experimentales

  • Color / forma: Not determined
  • Denso: 1.593
  • Punto de fusión: 84-89°C
  • Punto de ebullición: 470.7±30.0 °C at 760 mmHg
  • Punto de inflamación: Fahrenheit: >230 ° f
    Celsius: >110 ° c
  • índice de refracción: 1.679
  • PSA: 3.24000
  • Logp: 6.68140
  • Disolución: Uncertain

4,4'-Dibromotriphenylamine Información de Seguridad

  • Símbolo: GHS07
  • Promover:warning
  • Palabra de señal:Warning
  • Instrucciones de peligro: H302,H315,H317,H319,H335
  • Declaración de advertencia: P261,P280,P305+P351+P338
  • Número de transporte de mercancías peligrosas:NONH for all modes of transport
  • Wgk Alemania:3
  • Código de categoría de peligro: 22-36/37/38-43
  • Instrucciones de Seguridad: S26; S36/37/39
  • Señalización de mercancías peligrosas: Xn
  • Términos de riesgo:R36/37/38; R43; R22
  • Condiciones de almacenamiento:Store at room temperature

4,4'-Dibromotriphenylamine Datos Aduaneros

  • Código HS:2921440000
  • Datos Aduaneros:

    China Customs Code:

    2921440000

    Overview:

    2921440000. Diphenylamine and its derivatives and their salts. VAT:17.0%. Tax refund rate:17.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2921440000. diphenylamine and its derivatives; salts thereof. VAT:17.0%. Tax rebate rate:17.0%. . MFN tariff:6.5%. General tariff:30.0%

4,4'-Dibromotriphenylamine PrecioMás >>

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SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1044109-1g
4-Bromo-N-(4-bromophenyl)-N-phenylaniline
81090-53-1 98%
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Apollo Scientific
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81090-53-1 98+%
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£15.00 2025-03-21
Cooke Chemical
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4,4'-Dibromotriphenylamine
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RMB 244.80 2025-02-20
TRC
D422825-500mg
4,4'-Dibromotriphenylamine
81090-53-1
500mg
$ 95.00 2022-06-05
SHANG HAI SHAO YUAN SHI JI Co., Ltd.
SY033977-25g
4,4’-Dibromotriphenylamine
81090-53-1 ≥98%
25g
¥467.00 2024-07-09
Ambeed
A118842-1g
4,4'-Dibromotriphenylamine
81090-53-1 98%
1g
$6.0 2025-02-24
BAI LING WEI Technology Co., Ltd.
242945-1G
4,4'-Dibromotriphenylamine, 98%
81090-53-1 98%
1G
¥ 365 2022-04-26
Apollo Scientific
OR315393-5g
4-Bromo-N-(4-bromophenyl)-N-phenylaniline
81090-53-1 98+%
5g
£44.00 2025-03-21
abcr
AB141049-100 g
4,4'-Dibromotriphenylamine, 98%; .
81090-53-1 98%
100 g
€1,066.80 2023-07-20
SHANG HAI SHAO YUAN SHI JI Co., Ltd.
SY033977-5g
4,4’-Dibromotriphenylamine
81090-53-1 ≥98%
5g
¥106.00 2024-07-09

4,4'-Dibromotriphenylamine Métodos de producción

Métodos de producción 1

Condiciones de reacción
1.1 Reagents: N-Bromosuccinimide Solvents: Dimethylformamide ;  2 d, rt
Referencia
Synthesis, photophysical, and electrochromic properties of new triarylamino-containing polyphenylquinoxalines
Keshtov, M. L.; et al, Polymer Science, 2011, 53(5-6), 257-266

Métodos de producción 2

Condiciones de reacción
1.1 Reagents: Tetrabutylammonium bromide Solvents: Methanol ,  Dichloromethane
Referencia
Cooperative Enhancement of Two-Photon Absorption in Multi-branched Structures
Chung, Sung-Jae; et al, Journal of Physical Chemistry B, 1999, 103(49), 10741-10745

Métodos de producción 3

Condiciones de reacción
1.1 Solvents: Toluene ;  9 h, reflux
Referencia
Tetrazine-triphenylamine dyads: Influence of the nature of the linker on their properties
Quinton, Cassandre; et al, Electrochimica Acta, 2013, 110, 693-701

Métodos de producción 4

Condiciones de reacción
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Toluene
Referencia
Condensation of 1,4-cyclohexanediones and secondary aromatic amines. II. N-phenylation of diarylamines
Haga, Kazuo; et al, Bulletin of the Chemical Society of Japan, 1986, 59(3), 803-7

Métodos de producción 5

Condiciones de reacción
1.1 Reagents: N-Bromosuccinimide Solvents: Dimethylformamide ;  3 h, rt
Referencia
Highly Emissive Whole Rainbow Fluorophores Consisting of 1,4-Bis(2-phenylethynyl)benzene Core Skeleton: Design, Synthesis, and Light-Emitting Characteristics
Yamaguchi, Yoshihiro; et al, Journal of Physical Chemistry A, 2015, 119(32), 8630-8642

Métodos de producción 6

Condiciones de reacción
1.1 Reagents: Potassium hydroxide Catalysts: 1,10-Phenanthroline ,  Cuprous iodide Solvents: Toluene ;  24 h, rt → 120 °C
Referencia
Synthesis of AIE-Active Materials with Their Applications for Antibacterial Activity, Specific Imaging of Mitochondrion and Image-Guided Photodynamic Therapy
Yang, Zengming; et al, ACS Applied Bio Materials, 2020, 3(2), 1187-1196

Métodos de producción 7

Condiciones de reacción
1.1 Reagents: Potassium hydroxide Catalysts: 1,10-Phenanthroline ,  Cuprous iodide Solvents: Tetrahydrofuran ;  3 h, rt → 120 °C; 120 °C → 75 °C
Referencia
Aggregation-induced emission (AIE)-active fluorescent probes with multiple binding sites toward ATP sensing and live cell imaging
Ma, Hengchang; et al, Journal of Materials Chemistry B: Materials for Biology and Medicine, 2017, 5(43), 8525-8531

Métodos de producción 8

Condiciones de reacción
1.1 Reagents: Potassium hydroxide Catalysts: 1,10-Phenanthroline ,  Cuprous iodide Solvents: Toluene ;  3 h, rt → 120 °C
Referencia
Two aggregation-induced emission (AIE)-active reaction-type probes: for real-time detecting and imaging of superoxide anions
Ma, Hengchang; et al, Analyst (Cambridge, 2019, 144(2), 536-542

Métodos de producción 9

Condiciones de reacción
1.1 Reagents: Bromine Solvents: Chloroform
1.2 Reagents: Potassium hydroxide Solvents: Ethanol
2.1 Catalysts: p-Toluenesulfonic acid Solvents: Toluene
Referencia
Condensation of 1,4-cyclohexanediones and secondary aromatic amines. II. N-phenylation of diarylamines
Haga, Kazuo; et al, Bulletin of the Chemical Society of Japan, 1986, 59(3), 803-7

Métodos de producción 10

Condiciones de reacción
1.1 Reagents: Potassium hydroxide Catalysts: Chromium copper oxide (Cr2Cu2O5) Solvents: Toluene ;  7 h, reflux
Referencia
C-N cross-coupling reaction catalysed by reusable CuCr2O4 nanoparticles under ligand-free conditions: a highly efficient synthesis of triarylamines
Safaei-Ghomi, Javad; et al, RSC Advances, 2015, 5(37), 28879-28884

Métodos de producción 11

Condiciones de reacción
1.1 -
2.1 Reagents: Bromine Solvents: Chloroform
2.2 Reagents: Potassium hydroxide Solvents: Ethanol
3.1 Catalysts: p-Toluenesulfonic acid Solvents: Toluene
Referencia
Condensation of 1,4-cyclohexanediones and secondary aromatic amines. II. N-phenylation of diarylamines
Haga, Kazuo; et al, Bulletin of the Chemical Society of Japan, 1986, 59(3), 803-7

4,4'-Dibromotriphenylamine Raw materials

4,4'-Dibromotriphenylamine Preparation Products

Proveedores recomendados
Amadis Chemical Company Limited
(CAS:81090-53-1)4,4'-Dibromotriphenylamine
A852009
Pureza:99%/99%
Cantidad:100g/500g
Precio ($):230.0/1147.0